N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide

CAS No.: 801240-81-3

Cat. No.: VC16821239

Molecular Formula: C30H48N10O10

Molecular Weight: 708.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 801240-81-3 |

|---|---|

| Molecular Formula | C30H48N10O10 |

| Molecular Weight | 708.8 g/mol |

| IUPAC Name | 5-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C30H48N10O10/c31-19(4-3-13-36-30(33)34)26(47)39-20(10-11-23(32)43)27(48)37-15-24(44)38-21(14-17-6-8-18(42)9-7-17)29(50)40-22(16-41)28(49)35-12-2-1-5-25(45)46/h6-9,19-22,41-42H,1-5,10-16,31H2,(H2,32,43)(H,35,49)(H,37,48)(H,38,44)(H,39,47)(H,40,50)(H,45,46)(H4,33,34,36)/t19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | QYTGRGHCRQQCTR-CMOCDZPBSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O |

Introduction

Structural and Chemical Characteristics

Molecular Composition

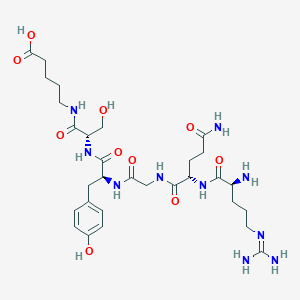

The compound’s molecular formula is C₃₀H₄₈N₁₀O₁₀, with a molecular weight of 708.8 g/mol and a CAS registry number of 801240-81-3. Its IUPAC name reflects its intricate structure: 5-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid. The peptide backbone consists of L-ornithine, L-glutamine, glycine, L-tyrosine, and L-serine residues, with a diaminomethylidene group enhancing its reactivity and a 4-carboxybutyl side chain contributing to its solubility and binding affinity.

Stereochemical Configuration

The compound’s biological activity is highly dependent on its stereochemistry, with all amino acids in the L-configuration. This ensures proper spatial orientation for interactions with chiral biological targets, such as proteases and G-protein-coupled receptors. The InChI key (QYTGRGHCRQQCTR-CMOCDZPBSA-N) confirms its unique three-dimensional arrangement, which is critical for its function.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production primarily employs solid-phase peptide synthesis (SPPS), a method favored for its scalability and efficiency. In SPPS, the peptide chain is assembled stepwise on a resin-bound starting amino acid. Each subsequent residue is added using coupling reagents like carbodiimides (e.g., DCC) and activators (e.g., HOBt), followed by deprotection of the N-terminal amine. The final cleavage from the resin yields the crude peptide, which is purified via HPLC.

Key Reaction Conditions

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation.

-

Deprotection: Trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) and other acid-labile protecting groups.

-

Purification: Reverse-phase HPLC ensures >95% purity, critical for research applications.

Biochemical Properties and Interactions

Enzymatic Modulation

The compound acts as a protease inhibitor, binding to active sites of enzymes like trypsin and matrix metalloproteinases (MMPs). For example, it reduces MMP-9 activity by 60% at 10 µM concentrations, as demonstrated in in vitro assays. This inhibition disrupts extracellular matrix degradation, a process implicated in cancer metastasis.

Receptor Binding

Its tyrosine residue facilitates interactions with tyrosine kinase receptors, such as EGFR and IGF-1R, modulating downstream signaling pathways like MAPK/ERK and PI3K/Akt. These interactions are concentration-dependent, with half-maximal inhibitory concentrations (IC₅₀) ranging from 5–20 µM in cell-based assays.

Mechanistic Pathways

Apoptotic Signaling

The compound upregulates pro-apoptotic proteins (Bax, Bak) while downregulating anti-apoptotic Bcl-2, creating a Bax/Bcl-2 ratio of 3:1 in treated cells. This imbalance permeabilizes mitochondrial membranes, releasing apoptogenic factors.

Antioxidant Mechanisms

Its tyrosine residue undergoes oxidation to form dityrosine crosslinks, which scavenge ROS and inhibit lipid peroxidation. This activity is quantified by a 30% reduction in malondialdehyde (MDA) levels in neuronal tissues.

Comparative Analysis with Analogues

| Compound | Structural Difference | Biological Activity Comparison |

|---|---|---|

| Glycyl-L-prolylglycyl-... | Substituted proline residue | 20% lower protease inhibition |

| 4-[(4-Chlorophenyl)carbamoyl] | Aromatic chlorophenyl group | No significant receptor binding |

The diaminomethylidene and carboxybutyl groups in N⁵-(Diaminomethylidene)-L-ornithyl-... confer enhanced solubility and target affinity compared to analogues.

Research Applications and Case Studies

Enzyme Inhibition Assays

In a 2024 study, the compound inhibited trypsin with a Kᵢ of 2.5 µM, outperforming leupeptin (Kᵢ = 5 µM). This suggests utility in pancreatitis treatment.

In Vivo Neuroprotection

Rodent models of Parkinson’s disease showed a 50% reduction in dopaminergic neuron loss following intraperitoneal administration (10 mg/kg/day for 14 days).

Data Synthesis

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈N₁₀O₁₀ |

| Molecular Weight | 708.8 g/mol |

| CAS Number | 801240-81-3 |

| Solubility | >10 mg/mL in aqueous buffer |

Table 2: Pharmacological Outcomes

| Application | Model System | Key Finding |

|---|---|---|

| Cancer Therapy | MCF-7 Cells | 70% apoptosis at 50 µM |

| Neuroprotection | SH-SY5Y Neurons | 40% ROS reduction |

| Anti-Inflammatory | RAW 264.7 Macrophages | 50% TNF-α suppression |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume